REACTION_CXSMILES
|
CC[N:3]([C:9]1[CH:14]=[CH:13][C:12]2[C:15]([NH:17][NH:18][C:19](=[O:20])[C:11]=2[CH:10]=1)=[O:16])CCCCN>C(Cl)Cl>[CH:14]1[C:9]([NH2:3])=[CH:10][C:11]2[C:19]([NH:18][NH:17][C:15](=[O:16])[C:12]=2[CH:13]=1)=[O:20]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
terminated dendrimer (e.g., PAMAM-CONHS) in 15 ml CH2Cl2 with 0.1ml triethylamine
|
Type
|
WASH
|
Details
|
washed with water (3×30 ml) and saturated Na2CO3 (3×30 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried over Na2SO4and
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |